molecular formula C20H17N4NaO5S B128336 Sodium 4-((3-((2,4-dimethylphenyl)diazenyl)-2,4-dihydroxypheny)diazenyl)benzenesulfonate CAS No. 6371-84-2

Sodium 4-((3-((2,4-dimethylphenyl)diazenyl)-2,4-dihydroxypheny)diazenyl)benzenesulfonate

Cat. No.: B128336
CAS No.: 6371-84-2
M. Wt: 448.4 g/mol
InChI Key: VRDAELYOGRCZQD-UHFFFAOYSA-M
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Description

Sodium 4-((3-((2,4-dimethylphenyl)diazenyl)-2,4-dihydroxypheny)diazenyl)benzenesulfonate, also known as Acid Orange 24, is an azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is widely used in various industries due to its vibrant color and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-((3-((2,4-dimethylphenyl)diazenyl)-2,4-dihydroxypheny)diazenyl)benzenesulfonate involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4-dimethylaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 2,4-dihydroxybenzenesulfonic acid under alkaline conditions to form the azo dye .

Industrial Production Methods

In industrial settings, the synthesis is typically carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. Continuous flow synthesis in microreactors has also been explored to optimize reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-((3-((2,4-dimethylphenyl)diazenyl)-2,4-dihydroxypheny)diazenyl)benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sodium 4-((3-((2,4-dimethylphenyl)diazenyl)-2,4-dihydroxypheny)diazenyl)benzenesulfonate has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo groups. The azo linkage (-N=N-) can undergo cleavage under certain conditions, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including proteins and nucleic acids, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 4-((3-((2,4-dimethylphenyl)diazenyl)-2,4-dihydroxypheny)diazenyl)benzenesulfonate is unique due to its specific substituents, which confer distinct color properties and stability. Its ability to undergo various chemical reactions also makes it versatile for different applications .

Properties

IUPAC Name

sodium;4-[2-[5-[(2,4-dimethylphenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S.Na/c1-12-3-8-16(13(2)11-12)22-24-19-18(25)10-9-17(20(19)26)23-21-14-4-6-15(7-5-14)30(27,28)29;/h3-11,21-22H,1-2H3,(H,27,28,29);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDAELYOGRCZQD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NN=C2C(=O)C=CC(=NNC3=CC=C(C=C3)S(=O)(=O)[O-])C2=O)C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N4NaO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1320-07-6
Record name Benzenesulfonic acid, 4-[2-[3-[2-(dimethylphenyl)diazenyl]-2,4-dihydroxyphenyl]diazenyl]-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 4-[[3-[(dimethylphenyl)azo]-2,4-dihydroxyphenyl]azo]benzenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.907
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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